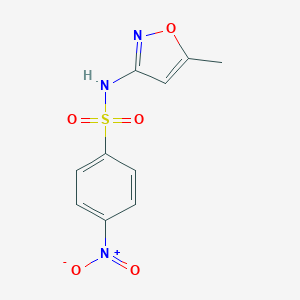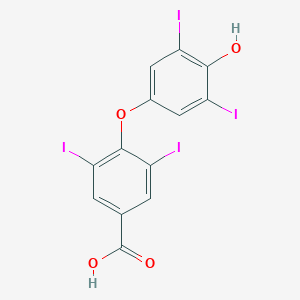![molecular formula C8H13N4O8P B028856 [[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate CAS No. 2226-72-4](/img/structure/B28856.png)
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H13N4O8P and its molecular weight is 324.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Cytosine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that this compound is structurally similar to cytidine monophosphate (cmp) , which is a key component in the synthesis of RNA and DNA. CMP is involved in numerous biochemical reactions within the cell, acting as a substrate for enzymes such as RNA polymerases and DNA ligases .
Mode of Action
Given its structural similarity to CMP, it may interact with the same enzymes and participate in similar biochemical reactions
Biochemical Pathways
The compound may be involved in the nucleotide metabolism pathway, specifically in the synthesis and degradation of nucleic acids . As a potential analog of CMP, it could affect the synthesis of RNA and DNA, and thereby influence gene expression and protein synthesis .
Result of Action
If it acts as a CMP analog, it could potentially influence the synthesis of RNA and DNA, affecting cellular functions ranging from gene expression to cell division . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound or its targets, altering their interactions. Similarly, the presence of other molecules could compete with the compound for its targets, affecting its efficacy .
Properties
CAS No. |
2226-72-4 |
|---|---|
Molecular Formula |
C8H13N4O8P |
Molecular Weight |
324.18 g/mol |
IUPAC Name |
[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate |
InChI |
InChI=1S/C8H13N4O8P/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(19-7)11-20-21(16,17)18/h1-2,4-7,11,13-14H,(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 |
InChI Key |
BQAIGNPMSFSACN-BNHYGAARSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)O)O)O |
Synonyms |
4-Amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one; 4-Amino-1-β-D-ribofuranosyl- s-triazin-2(1H)-one 5’-Phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)


![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)


